5,5-Dimethyl-2-isopropylthiazolidine
Overview
Description
5,5-Dimethyl-2-isopropylthiazolidine is a heterocyclic organic compound with the molecular formula C9H17NS. It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-isopropylthiazolidine typically involves the reaction of isopropylamine with 2,2-dimethylthiazolidine-4-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thiazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethyl-2-isopropylthiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert it into different thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have distinct chemical and physical properties .
Scientific Research Applications
5,5-Dimethyl-2-isopropylthiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: This compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-isopropylthiazolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid
- 5,5-Dimethyl-2-isopropylthiazolidine-4-carbonitrile
Comparison: While these compounds share a similar thiazolidine ring structure, they differ in their substituents and functional groupsFor example, the presence of a carboxylic acid group in 2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid may enhance its solubility and reactivity compared to this compound .
Biological Activity
5,5-Dimethyl-2-isopropylthiazolidine (CAS Number: 134695-88-8) is a heterocyclic organic compound characterized by a thiazolidine ring, which includes both sulfur and nitrogen atoms. Its molecular formula is C9H17NS. This compound has garnered attention in various fields of scientific research due to its potential biological activities, including antimicrobial and antioxidant properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. These interactions can lead to alterations in enzyme activity or receptor functions, which may contribute to its therapeutic effects. The precise pathways and biological targets are still under investigation, but current research suggests several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit significant antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Antioxidant Properties : The compound has shown promise in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological efficacy. Here are some notable findings:
- Antimicrobial Efficacy : Research indicates that derivatives of this compound possess enhanced activity against a range of bacterial strains, suggesting that modifications to its structure can improve its effectiveness as an antimicrobial agent.
- Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines, including prostate and breast cancer cells. This suggests potential applications in cancer therapy.
Case Studies
Several case studies have been documented that illustrate the biological activity of this compound:
- Case Study 1 : A study conducted on the antimicrobial effects of thiazolidine derivatives found that certain modifications led to increased inhibition of bacterial growth compared to the parent compound. This highlights the importance of structure-activity relationships (SAR) in developing more potent derivatives.
Compound Variant | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Parent Compound | E. coli | 12 |
Variant A | E. coli | 18 |
Variant B | Staphylococcus aureus | 20 |
- Case Study 2 : An investigation into the antioxidant properties revealed that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants such as ascorbic acid.
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological evaluations indicate that while the compound shows low acute toxicity in animal models, long-term effects and potential interactions with other pharmaceuticals require further study.
Properties
IUPAC Name |
5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-6(2)7-9-5-8(3,4)10-7/h6-7,9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHKBJZDQOQOLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1NCC(S1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577991 | |
Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134695-88-8 | |
Record name | 5,5-Dimethyl-2-(1-methylethyl)thiazolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134695-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethyl-2-(propan-2-yl)-1,3-thiazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-DIMETHYL-2-ISOPROPYLTHIAZOLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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